Cas no 4974-57-6 (Benzeneacetaldehyde,4-nitro-a-oxo-)
4974-57-6 structure
Product Name:Benzeneacetaldehyde,4-nitro-a-oxo-
CAS-nummer:4974-57-6
MF:C8H5NO4
MW:179.129602193832
MDL:MFCD00038682
CID:329255
PubChem ID:151242
Update Time:2025-04-19
Benzeneacetaldehyde,4-nitro-a-oxo- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetaldehyde,4-nitro-a-oxo-
- 4-Nitrophenylglyoxal
- 2-(4-nitrophenyl)-2-oxoacetaldehyde
- P-NITROPHENYLGLYOXAL
- 4-Nitrophenylglyoxal hydrate
- (4-nitro-phenyl)-oxo-acetaldehyde
- 2-oxo-2-(4-nitrophenyl)acetaldehyde
- para-Nitrophenylglyoxal
- p-nitrophenylglyoxal monohydrate
- p-NO2-phenylglyoxal
- 4974-57-6
- SCHEMBL360287
- AB01748
- NSC-156301
- NSC156301
- DTXSID70198004
- Benzeneacetaldehyde, 4-nitro-alpha-oxo-
- F87629
- 4-nitrophenyl glyoxal
- FT-0619280
- AKOS003397693
- MFCD00038682
- ILVKBBGIGNSVDO-UHFFFAOYSA-N
- (4-nitrophenyl)(oxo)acetaldehyde
- DTXCID60120495
- 2-(4-Nitrophenyl)-2-oxo-acetaldehyde
- STK359397
-
- MDL: MFCD00038682
- Inchi: 1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H
- InChI-sleutel: ILVKBBGIGNSVDO-UHFFFAOYSA-N
- LACHT: O=C(C=O)C1C=CC(=CC=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 179.02200
- Monoisotopische massa: 179.022
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 80A^2
Experimentele eigenschappen
- Kleur/vorm: 不确定
- Dichtheid: 1.376
- Smeltpunt: 96-98℃
- Kookpunt: 321.4°Cat760mmHg
- Vlampunt: 163°C
- Brekindex: 1.575
- PSA: 79.96000
- LogboekP: 1.49960
- Oplosbaarheid: 不确定
Benzeneacetaldehyde,4-nitro-a-oxo- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-262116-1 g |
4-Nitrophenylglyoxal, |
4974-57-6 | ≥95% | 1g |
¥1,339.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296004-10 mg |
p-Nitrophenylglyoxal, |
4974-57-6 | ≥95% | 10mg |
¥286.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296004A-25 mg |
p-Nitrophenylglyoxal, |
4974-57-6 | ≥95% | 25mg |
¥857.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296004B-250 mg |
p-Nitrophenylglyoxal, |
4974-57-6 | ≥95% | 250MG |
¥1,888.00 | 2023-07-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H35009-1g |
4-Nitrophenylglyoxal hydrate, 97% |
4974-57-6 | 97% | 1g |
¥982.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H35009-10g |
4-Nitrophenylglyoxal hydrate, 97% |
4974-57-6 | 97% | 10g |
¥6125.00 | 2023-02-25 | |
| Ambeed | A378464-100mg |
2-(4-Nitrophenyl)-2-oxoacetaldehyde |
4974-57-6 | 95% | 100mg |
$54.0 | 2025-02-21 | |
| Ambeed | A378464-250mg |
2-(4-Nitrophenyl)-2-oxoacetaldehyde |
4974-57-6 | 95% | 250mg |
$69.0 | 2025-02-21 | |
| Ambeed | A378464-1g |
2-(4-Nitrophenyl)-2-oxoacetaldehyde |
4974-57-6 | 95% | 1g |
$207.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D144267-100mg |
P-NITROPHENYLGLYOXAL |
4974-57-6 | 95% | 100mg |
$365 | 2025-08-06 |
Benzeneacetaldehyde,4-nitro-a-oxo- Gerelateerde literatuur
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
4974-57-6 (Benzeneacetaldehyde,4-nitro-a-oxo-) Gerelateerde producten
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- 6067-45-4(Ethanedione, bis(4-nitrophenyl)-)
- 55251-37-1(3'-NITRO-2-PHENYLACETOPHENONE)
- 100-19-6(1-(4-nitrophenyl)ethan-1-one)
- 3769-82-2(Ethanone,2-(4-nitrophenyl)-1-phenyl-)
- 6401-17-8(1,2-Propanedione, 1-(3-nitrophenyl)-)
- 6890-77-3(2-(3-Nitrophenyl)-2-oxoacetaldehyde)
- 3769-84-4(4'-Nitro-2-phenylacetophenone)
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